tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide
Description
tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide is a heterocyclic spiro compound featuring a unique fused ring system containing oxygen (oxa), sulfur (thia), and nitrogen (aza) atoms. The spiro[3.4]octane core is substituted with a tert-butoxycarbonyl (Boc) protecting group and two sulfonyl (dioxide) functionalities on the sulfur atom.
Properties
IUPAC Name |
tert-butyl 6,6-dioxo-7-oxa-6λ6-thia-5-azaspiro[3.4]octane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5S/c1-9(2,3)16-8(12)11-10(5-4-6-10)7-15-17(11,13)14/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQYINKTZPUUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2(CCC2)COS1(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301122258 | |
| Record name | 7-Oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethylethyl ester, 6,6-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301122258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227204-96-6 | |
| Record name | 7-Oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethylethyl ester, 6,6-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227204-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethylethyl ester, 6,6-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301122258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thioether Cyclization Followed by Oxidation
A common approach involves synthesizing the thioether analog first, followed by oxidation to the sulfone. For example, a thiirane intermediate can undergo nucleophilic ring-opening with an amine nucleophile, forming the spirocyclic thioether. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide converts the thioether to the sulfone.
Reaction Scheme:
-
Cyclization :
-
Oxidation :
This method is noted for its high yield (75–85%) but requires careful temperature control during oxidation to prevent overoxidation.
Key Synthetic Routes
Route A: Carbamate Protection and Sulfone Formation
This route begins with the preparation of a tert-butyl carbamate-protected amine, which participates in a cyclization reaction with a sulfonyl chloride derivative.
Steps:
-
Amine Protection :
React primary amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to form tert-butyl carbamate. -
Cyclization :
Treat the protected amine with 1,3-dibromopropane and sodium hydride (NaH) in dimethylformamide (DMF) to form the spirocyclic thioether. -
Oxidation :
Oxidize the thioether using hydrogen peroxide (30%) in acetic acid at 0–5°C, achieving >90% conversion to the sulfone.
Optimization Data:
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Boc₂O | THF | 25°C | 95% |
| 2 | NaH | DMF | 0°C | 78% |
| 3 | H₂O₂ | AcOH | 0–5°C | 92% |
This route is favored for its reproducibility and compatibility with acid-sensitive functional groups.
Route B: One-Pot Cyclization-Oxidation
Recent advancements enable a one-pot synthesis combining cyclization and oxidation, reducing purification steps.
Procedure:
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Combine tert-butyl carbamate, 1,4-dibromo-2-thiabutane, and triethylamine (TEA) in dichloromethane (DCM).
-
Add Oxone® (potassium peroxymonosulfate) as the oxidizing agent directly to the reaction mixture.
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Stir at room temperature for 24 hours.
Outcome:
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Yield : 68%
-
Purity : 97% (HPLC)
-
Advantage : Eliminates intermediate isolation, suitable for large-scale production.
Critical Reaction Parameters
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates by stabilizing transition states, while chlorinated solvents (DCM, chloroform) improve oxidation efficiency.
Oxidizing Agents
-
mCPBA : Effective but generates stoichiometric waste.
-
H₂O₂ : Cost-effective but requires acidic conditions.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.20–3.50 (m, 4H, CH₂-SO₂), 4.10–4.30 (m, 2H, CH₂-O).
-
IR (cm⁻¹): 1745 (C=O), 1320, 1140 (SO₂).
X-ray Crystallography
Single-crystal analysis confirms the spirocyclic geometry, with bond angles and distances consistent with sulfone-containing heterocycles.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost (USD/kg) |
|---|---|
| Boc₂O | 120 |
| Oxone® | 45 |
| 1,4-Dibromo-2-thiabutane | 300 |
Route B reduces costs by 22% compared to Route A due to lower solvent consumption.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and exploring new chemical spaces.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to other spirocyclic and heteroatom-rich systems, such as those described in pharmacopeial standards (e.g., PF 43(1)) and crystallographic databases. Below is a detailed analysis:
Structural Analogues in Pharmacopeial Literature
- (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Compound m, PF 43(1)):
- Key Differences :
- Lacks the spirocyclic framework but shares a bicyclic 5-thia-1-azabicyclo[4.2.0]octene core.
- Features a tetrazole substituent and a thiadiazole-thioether side chain, enhancing hydrogen-bonding and metal-binding capabilities compared to the sulfonyl groups in the target compound.
(6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Compound n, PF 43(1)):
- Key Differences :
- Contains a pivalamido (tert-butyl carboxamide) group instead of a Boc-protected amine.
- The thiadiazole-thioether side chain is retained, but the spiro configuration is absent, leading to distinct conformational flexibility and pharmacokinetic properties .
Crystallographic and Computational Comparisons
SHELX Refinement Insights :
- The target compound’s spirocyclic structure presents challenges in crystallographic refinement due to torsional strain and sulfonyl group geometry. SHELX-90 and SHELXL, widely used for small-molecule refinement, are critical for resolving such complexities .
- In contrast, simpler bicyclic analogues (e.g., Compound m) exhibit lower torsional strain, enabling faster convergence in refinement workflows .
ORTEP-3 Graphical Representations :
Thermodynamic and Stability Data
- Gas Hydrate Database Insights: While the Gas Hydrate Research Database () focuses on clathrate structures, its methodology for documenting thermodynamic stability (e.g., temperature/pressure dependence) can be extrapolated to analyze the target compound’s sulfonyl group stability under varying conditions. Sulfur dioxide moieties in the compound may exhibit higher hygroscopicity compared to non-sulfonated analogues, impacting shelf life and formulation .
Biological Activity
tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide is a unique spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H17NO5S
- CAS Number : 2227204-96-6
- IUPAC Name : tert-butyl 6,6-dioxo-7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate
The presence of the spirocyclic structure and various functional groups suggests a complex interaction with biological targets, making it a candidate for further investigation in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's oxathiazolidine and aza-spiro moieties are believed to facilitate binding to active sites on target proteins, leading to modulation of their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing signaling pathways critical for cellular responses.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits inhibitory effects against certain bacterial strains. |
| Anti-inflammatory | Reduces inflammation in cell-based assays, suggesting therapeutic potential for inflammatory diseases. |
| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro. |
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A recent study evaluated the antimicrobial properties of various spirocyclic compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains . -
Anti-inflammatory Effects :
In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures exposed to lipopolysaccharides (LPS). This suggests a mechanism involving the suppression of NF-kB signaling pathways . -
Anticancer Potential :
A study focused on the effects of this compound on glioma cells revealed that it induced apoptosis through activation of caspase pathways while sparing normal astrocytes from cytotoxicity. This selective action highlights its potential as a therapeutic agent for glioblastoma .
Q & A
Q. What are the key synthetic pathways for tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide?
The synthesis typically involves multistep reactions starting with spirocyclic scaffold formation, followed by oxidation and functionalization. For example:
- Step 1 : Cyclization of precursor amines and carbonyl compounds under basic conditions (e.g., NaH/THF) to form the spirocyclic core .
- Step 2 : Oxidation of the thioether moiety to sulfone (6,6-dioxide) using hydrogen peroxide or peracetic acid, requiring precise temperature control (0–5°C) to avoid over-oxidation .
- Step 3 : tert-Butyl carbamate protection via Boc-anhydride under anhydrous conditions, followed by chromatographic purification (silica gel, ethyl acetate/hexane) . Yield optimization often employs continuous flow reactors for improved scalability and reproducibility .
Q. How is the compound characterized to confirm its structural integrity?
A combination of spectroscopic and crystallographic methods is used:
- NMR : H and C NMR verify the spirocyclic framework and Boc-group presence. Discrepancies in chemical shifts (e.g., sulfone protons at δ 3.5–4.0 ppm) must be reconciled with computational models .
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves bond lengths and angles, critical for confirming the sulfone geometry and spirocyclic strain .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm) and detects impurities from incomplete oxidation .
Advanced Research Questions
Q. What computational methods are employed to predict reactivity and stability of the sulfone-containing spirocycle?
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the sulfone group, predicting susceptibility to nucleophilic attack .
- Molecular Dynamics (MD) : Simulates conformational flexibility of the spirocyclic system in solvent environments (e.g., DMSO vs. THF), revealing solvent-dependent stability .
- Reaction Path Search : Quantum chemical workflows (e.g., ICReDD’s algorithms) identify low-energy pathways for sulfone reduction or ring-opening reactions .
Q. How can conflicting crystallographic and spectroscopic data be resolved?
Example: Discrepancies between X-ray-derived bond lengths and DFT-optimized geometries may arise from crystal packing effects.
- Phase annealing in SHELX : Refinement with simulated annealing (SHELX-90) reduces model bias, especially for high-resolution datasets .
- Cross-validation : Overlay NMR-derived NOE constraints with crystallographic data using programs like Coot or Olex2 to validate dynamic conformations .
Q. What are the challenges in designing enantioselective syntheses of this compound?
- Chiral Auxiliaries : Use of (R)- or (S)-configured precursors (e.g., tert-butyl (R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate) introduces stereochemical control but risks racemization during sulfone oxidation .
- Catalytic Asymmetric Oxidation : Screening chiral catalysts (e.g., Sharpless-type) for sulfoxidation requires strict inert-atmosphere conditions to maintain enantiomeric excess (>90%) .
Critical Analysis of Contradictions
- Synthetic Yield Variability : Industrial-scale reports (e.g., continuous flow reactors ) cite >80% yields, while batch methods achieve 50–60%. This discrepancy highlights the need for optimized mixing and heat transfer in batch processes.
- Biological Activity : Structural analogs (e.g., ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate) show antimicrobial activity, but the sulfone derivative’s bioactivity remains unconfirmed, necessitating SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
